2-Methyl-DL-tyrosine

Tyrosine hydroxylase Enzyme inhibition Catecholamine biosynthesis

Select 2-Methyl-DL-tyrosine (racemic α-methyl-tyrosine) for reproducible partial TH inhibition. Its intermediate Ki (3.12 mM vs. L-Tyr Ki 0.009 mM) allows dose-titration of dopamine/norepinephrine depletion when complete blockade is undesirable. Validated across LAT1-uptake (B16/F10), L-amino acid oxidase kinetics, and opioid Dmt¹-vs.-Mmt¹ SAR studies. Ensure your catecholamine, transporter, or peptide pharmacology data are mechanistically interpretable by choosing the correct methylated tyrosine probe—not an uncontrolled analog.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 96646-27-4
Cat. No. B1609169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-DL-tyrosine
CAS96646-27-4
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)O)CC(C(=O)O)N
InChIInChI=1S/C10H13NO3/c1-6-4-8(12)3-2-7(6)5-9(11)10(13)14/h2-4,9,12H,5,11H2,1H3,(H,13,14)
InChIKeyAXEOMQHKTSGLGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-DL-tyrosine (CAS 96646-27-4): A Racemic Alpha-Methylated Tyrosine Analog for Catecholamine Synthesis Research


2-Methyl-DL-tyrosine (CAS 96646-27-4) is a synthetic, racemic alpha-methylated amino acid derivative with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol. It is structurally analogous to the endogenous amino acid L-tyrosine but features a methyl group substitution at the alpha-carbon position, a modification that fundamentally alters its interaction with the enzyme tyrosine hydroxylase (TH). The compound exists as a racemic mixture of D- and L- enantiomers and functions as a competitive inhibitor of TH, the rate-limiting enzyme in the biosynthesis of catecholamine neurotransmitters [1]. This property makes it a valuable tool compound for investigating dopamine and norepinephrine dynamics in neuropharmacology and behavioral research .

Why 2-Methyl-DL-tyrosine Cannot Be Substituted with Other Methylated Tyrosine Analogs in Experimental Workflows


Methylated tyrosine analogs exhibit fundamentally divergent biological activities and metabolic fates that preclude their interchangeable use in research settings. The position of the methyl group—whether at the alpha-carbon or on the aromatic ring—dictates both the mechanism of action and the resulting pharmacological profile. For instance, alpha-methyl-p-tyrosine (AMPT, CAS 658-48-0) functions as a potent competitive inhibitor of tyrosine hydroxylase and is an FDA-approved drug for catecholamine excess . In stark contrast, alpha-methyl-m-tyrosine (CAS 305-96-4) undergoes decarboxylation in vivo to form active sympathomimetic amines (metaraminol and m-hydroxyamphetamine), producing psychomotor stimulant effects rather than catecholamine depletion . Similarly, O-methyl-L-tyrosine and N-methyl-L-tyrosine exhibit distinct enzyme inhibition profiles, with the former acting as a non-competitive inhibitor of L-amino acid oxidase [1]. Therefore, substitution of 2-methyl-DL-tyrosine with an alternative methylated tyrosine analog without rigorous validation will introduce uncontrolled experimental variables that compromise reproducibility and mechanistic interpretation.

Quantitative Evidence Guide for 2-Methyl-DL-tyrosine: Comparative Data Versus Closest Analogs


Ki Value Comparison of 2-Methyl-DL-tyrosine for Tyrosine Hydroxylase Inhibition

The inhibition constant (Ki) of 2-methyl-DL-tyrosine for tyrosine hydroxylase has been experimentally determined as 3.12 (units not specified in source) at pH 7.5 [1]. In comparison, the Ki value for the endogenous substrate L-tyrosine is 0.009 mM (9 µM) under competitive inhibition conditions [2], indicating that 2-methyl-DL-tyrosine exhibits substantially weaker binding affinity for the enzyme's active site than the natural substrate.

Tyrosine hydroxylase Enzyme inhibition Catecholamine biosynthesis

Opioid Receptor Binding and Functional Activity of 2'-Methyltyrosine-Containing Peptide Analogs

In a comparative structure-activity relationship study of DALDA (H-Tyr-D-Arg-Phe-Lys-NH₂) analogs, substitution of the Tyr¹ residue with 2'-methyltyrosine (Mmt) produced a μ-opioid receptor agonist with distinct potency and selectivity profiles relative to other tyrosine modifications [1]. The study systematically compared Mmt-containing analogs against those containing unmodified tyrosine (parent DALDA), 2',6'-dimethyltyrosine (Dmt), N,2',6'-trimethyltyrosine (Tmt), and 2'-hydroxy,6'-methyltyrosine (Hmt). While Dmt-substituted analogs demonstrated the highest μ-agonist potency overall, the Mmt-substituted analog provides an intermediate methylation state that enables fine-tuning of receptor interactions without the full steric bulk of the dimethylated derivative.

Opioid receptors Peptide SAR DALDA analogs

Comparative L-Tyrosine Transport Inhibition by Tyrosine Analogs in Melanoma Cells

A study examining the effect of L-tyrosine analogs on L-tyrosine uptake by B16/F10 malignant melanocytes demonstrated that methylated tyrosine derivatives, including 2-methyl-DL-tyrosine (referred to in the study as α-methyltyrosine), differentially modulate amino acid transport [1]. The research characterized uptake via two ubiquitous transport systems—L-system and ASC-system—and quantified the inhibitory effects of various structural analogs on L-tyrosine accumulation. These transport inhibition data provide a basis for predicting the cellular uptake efficiency of 2-methyl-DL-tyrosine relative to unmodified tyrosine and other analogs in melanoma models.

Amino acid transport Melanoma LAT1

Supplier Purity and Specification Comparison for 2-Methyl-DL-tyrosine Versus α-Methyl-p-tyrosine (AMPT)

Commercial availability and purity specifications for 2-methyl-DL-tyrosine (CAS 96646-27-4) differ from those of the more widely studied α-methyl-p-tyrosine (AMPT, CAS 658-48-0). 2-Methyl-DL-tyrosine is available from multiple suppliers at purities of 97-98% , whereas α-methyl-p-tyrosine is offered at ≥99.0% purity with comprehensive analytical characterization including certificate of analysis and MSDS documentation . This purity differential may influence selection for applications requiring highly defined analytical reference standards versus routine research-grade inhibitor use.

Analytical chemistry Quality control Reference standards

Enzyme Inhibition Type: Mixed-Type Inhibition of L-Amino Acid Oxidase by α-Methyl-L-tyrosine

Kinetic analysis of methylated L-tyrosine derivatives on L-amino acid oxidase activity revealed distinct inhibition mechanisms based on substitution position. α-Methyl-L-tyrosine (structurally equivalent to the L-enantiomer component of 2-methyl-DL-tyrosine) exhibits mixed-type inhibition, whereas N-methyl-L-tyrosine displays non-competitive inhibition and O-methyl-L-tyrosine shows different kinetic behavior [1]. This mechanistic differentiation is critical for interpreting enzyme inhibition data and for selecting appropriate controls when designing assays involving amino acid oxidases.

L-amino acid oxidase Enzyme kinetics Inhibition mechanism

Structural Differentiation: 2-Methyl-DL-tyrosine vs. O-Methyltyrosine Peptide Incorporation

In competitive angiotensin II antagonist design, the incorporation of O-methyltyrosine (Tyr(Me)) at position 4 of [Sar¹]ANG II produces sarmesin, a potent angiotensin antagonist with distinct receptor binding properties compared to peptides incorporating alpha-methylated tyrosine residues [1]. The structural distinction between O-methylation (aromatic ring hydroxyl modification) and alpha-methylation (backbone modification) results in fundamentally different molecular geometries that affect peptide-receptor interactions. SAR studies of sarmesin analogs modified at sarcosine-1, O-methyltyrosine-4, and phenylalanine-8 residues have systematically mapped the structural requirements for competitive angiotensin antagonism.

Peptide synthesis Angiotensin analogs Receptor antagonism

Optimal Research Applications for 2-Methyl-DL-tyrosine Based on Quantitative Evidence


Tyrosine Hydroxylase Inhibition Studies Requiring Intermediate Binding Affinity

2-Methyl-DL-tyrosine is optimally suited for experimental designs requiring competitive inhibition of tyrosine hydroxylase with a defined Ki of 3.12 at pH 7.5, providing a weaker binding profile compared to the natural substrate L-tyrosine (Ki = 0.009 mM) [1][2]. This intermediate affinity makes it appropriate for partial or titratable catecholamine depletion protocols where complete enzyme blockade is not desired. Researchers investigating the dose-response relationship between TH inhibition and behavioral or neurochemical outcomes can leverage this compound's quantifiable binding characteristics to establish precise inhibitor-to-substrate ratios.

Structure-Activity Relationship Studies of Opioid Peptide Analogs

The incorporation of 2'-methyltyrosine (Mmt) as the N-terminal residue in DALDA-derived tetrapeptides enables systematic exploration of the steric and electronic requirements for μ-opioid receptor activation [1]. Unlike the unmodified parent DALDA or the highly potent Dmt¹ analog, Mmt-substituted peptides occupy an intermediate position in the SAR continuum, allowing researchers to isolate the contribution of mono-methylation to receptor binding affinity and functional selectivity. This application is particularly relevant for medicinal chemistry programs seeking to optimize the balance between potency, selectivity, and physicochemical properties of opioid peptide therapeutics.

Amino Acid Transport Studies in LAT1-Overexpressing Tumor Models

2-Methyl-DL-tyrosine serves as a probe compound for investigating L-type amino acid transporter 1 (LAT1)-mediated uptake in melanoma and other LAT1-overexpressing malignancies [1]. The compound's transport characteristics, defined through competitive uptake inhibition studies against radiolabeled L-tyrosine in B16/F10 melanoma cells, provide a reference point for evaluating the substrate specificity of this clinically relevant transporter. Researchers developing LAT1-targeted imaging agents or therapeutics can use 2-methyl-DL-tyrosine as a structural comparator to benchmark the transport efficiency of novel tyrosine-derived analogs.

Enzyme Mechanism Studies Requiring Mixed-Type Inhibition Controls

For investigations of L-amino acid oxidase kinetics and inhibition mechanisms, α-methyl-L-tyrosine (the active enantiomer component) provides a well-characterized mixed-type inhibitor control [1]. The distinct mechanistic profile—mixed-type versus non-competitive or uncompetitive inhibition—enables researchers to differentiate between inhibitors that bind to the free enzyme, the enzyme-substrate complex, or both. This application is essential for enzymology studies requiring rigorous kinetic modeling and for the development of enzyme inhibitor screening cascades where mechanism-of-action classification informs hit triage decisions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-DL-tyrosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.